3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 3-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions may use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(furan-2-yl)-1-(3-aminophenyl)-1H-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(furan-2-yl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine: Similar structure but with the nitro group in a different position, potentially affecting its chemical and biological properties.
Uniqueness
3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is unique due to the presence of both the furan and pyrazole rings, as well as the nitro group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(furan-2-yl)-2-(3-nitrophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c14-13-8-11(12-5-2-6-20-12)15-16(13)9-3-1-4-10(7-9)17(18)19/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKGEXJMGJYKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=CC(=N2)C3=CC=CO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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